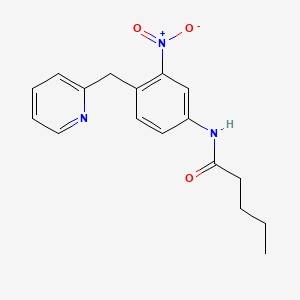
Pentanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanamida, N-(3-nitro-4-(2-piridinilmetil)fenil)-: es un compuesto orgánico complejo con aplicaciones significativas en diversos campos científicos. Este compuesto se caracteriza por la presencia de un grupo pentanamida unido a un anillo fenilo sustituido con nitro, que a su vez está enlazado a un grupo piridinilmetil. La estructura única de este compuesto lo convierte en un objeto de interés en la química orgánica y las disciplinas relacionadas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Pentanamida, N-(3-nitro-4-(2-piridinilmetil)fenil)- típicamente implica reacciones orgánicas de múltiples pasosEl paso final implica la formación del grupo pentanamida en condiciones controladas .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar reacciones de nitración y sustitución a gran escala, utilizando reactores químicos avanzados para garantizar un alto rendimiento y pureza. El proceso a menudo requiere un control estricto de los parámetros de reacción, como la temperatura, la presión y el pH para optimizar la eficiencia de la producción .
Análisis De Reacciones Químicas
Tipos de reacciones: Pentanamida, N-(3-nitro-4-(2-piridinilmetil)fenil)-, sufre diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro puede oxidarse aún más en condiciones específicas.
Reducción: El grupo nitro puede reducirse a un grupo amina mediante agentes reductores como el gas hidrógeno en presencia de un catalizador.
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio.
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Electrófilos como halógenos o cloruros de sulfonilo en condiciones ácidas o básicas.
Principales productos:
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación de derivados de amina.
Sustitución: Formación de diversos derivados fenilo sustituidos.
Aplicaciones Científicas De Investigación
Química: En química orgánica, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite diversas modificaciones químicas, lo que lo hace valioso en la química orgánica sintética .
Biología y medicina: En la investigación biológica, los derivados de este compuesto se estudian por sus posibles actividades farmacológicas. Pueden exhibir propiedades antimicrobianas, antiinflamatorias o anticancerígenas, lo que los convierte en candidatos para el desarrollo de fármacos .
Industria: En el sector industrial, este compuesto se utiliza en la síntesis de productos químicos y materiales especiales. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones, incluida la producción de polímeros y materiales avanzados .
Mecanismo De Acción
El mecanismo de acción de Pentanamida, N-(3-nitro-4-(2-piridinilmetil)fenil)-, implica su interacción con objetivos moleculares específicos. El grupo nitro puede participar en reacciones redox, influyendo en las vías de estrés oxidativo celular. El grupo piridinilmetil puede interactuar con ácidos nucleicos o proteínas, afectando su función y actividad. Estas interacciones pueden conducir a diversos efectos biológicos, incluida la modulación de la actividad enzimática y la expresión génica .
Comparación Con Compuestos Similares
Compuestos similares:
- Pentanamida, N-fenil-
- Pentanamida, N-(3-cloro-4-metilfenil)-2-metil-
Comparación: En comparación con compuestos similares, Pentanamida, N-(3-nitro-4-(2-piridinilmetil)fenil)-, es única debido a la presencia de un grupo nitro y un grupo piridinilmetil. Esta combinación mejora su reactividad y potencial actividad biológica. El grupo nitro proporciona actividad redox, mientras que el grupo piridinilmetil ofrece interacciones de unión adicionales con objetivos biológicos .
Propiedades
Número CAS |
123947-03-5 |
|---|---|
Fórmula molecular |
C17H19N3O3 |
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
N-[3-nitro-4-(pyridin-2-ylmethyl)phenyl]pentanamide |
InChI |
InChI=1S/C17H19N3O3/c1-2-3-7-17(21)19-15-9-8-13(16(12-15)20(22)23)11-14-6-4-5-10-18-14/h4-6,8-10,12H,2-3,7,11H2,1H3,(H,19,21) |
Clave InChI |
GPACCUWDMXPHBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















